

Mefruside-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mefruside-d3

Cat. No.: B12417840

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Mefruside-d3**, a deuterated analog of the diuretic agent Mefruside. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering key data, a representative experimental protocol for its application as an internal standard, and a visualization of the analytical workflow.

Core Compound Data

Mefruside-d3 is the deuterium-labeled version of Mefruside. Stable isotope-labeled compounds like **Mefruside-d3** are crucial tools in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.^{[1][2][3]} The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, while ideally maintaining the same physicochemical properties, extraction recovery, and chromatographic retention time.^[1]

Below is a summary of the key quantitative data for **Mefruside-d3**.

Parameter	Value	Source(s)
CAS Number	7195-27-9 (unlabeled)	[4][5][6]
Molecular Weight	385.90 g/mol	[7][8][9][10]
Molecular Formula	C ₁₃ H ₁₆ D ₃ ClN ₂ O ₅ S ₂	[4][7][9][10]

Mechanism of Action of the Parent Compound, Mefruside

Mefruside is a thiazide-like diuretic used in the management of hypertension and edema.[4][5][11] Its primary mechanism of action is the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubules of the kidneys.[4][5] By blocking this transporter, Mefruside increases the excretion of sodium, chloride, and consequently water, leading to a reduction in blood volume and a corresponding decrease in blood pressure.[4][5] Mefruside may also exert a direct vasodilatory effect on blood vessels, further contributing to its antihypertensive properties.[4] Additionally, it has been observed to inhibit urea synthesis in isolated rat liver perfusion models.[7]

Representative Experimental Protocol: Quantification of Mefruside in Human Plasma using Mefruside-d3 as an Internal Standard by LC-MS/MS

The following is a representative, detailed methodology for the use of **Mefruside-d3** as an internal standard (IS) in a bioanalytical method for a pharmacokinetic study of Mefruside. This protocol is based on established principles for the use of stable isotope-labeled internal standards in LC-MS bioanalysis.[1]

1. Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 10 mg of Mefruside and **Mefruside-d3** reference standards into separate 10 mL volumetric flasks.

- Dissolve the compounds in methanol to the mark.
- Working Standard Solutions of Mefruside:
 - Prepare a series of working standard solutions by serial dilution of the Mefruside primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Working Internal Standard Solution (100 ng/mL):
 - Dilute the **Mefruside-d3** primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.

2. Preparation of Calibration Standards and Quality Control Samples

- Calibration Standards (CS):
 - Spike 95 µL of blank human plasma with 5 µL of the appropriate Mefruside working standard solution to yield final concentrations of, for example, 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.
- Quality Control (QC) Samples:
 - Prepare QC samples in blank human plasma at a minimum of three concentration levels (e.g., low, medium, and high; 0.3, 75, and 400 ng/mL). These should be prepared from a separate weighing of the Mefruside reference standard if possible.

3. Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample (unknown, CS, or QC), add 20 µL of the **Mefruside-d3** working internal standard solution (100 ng/mL).
- Vortex mix for 10 seconds.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex mix vigorously for 1 minute.

- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
 - Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 µL.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Hypothetical):
 - Mefruside: Precursor ion (e.g., m/z 383.1) → Product ion (e.g., m/z 282.1)
 - **Mefruside-d3**: Precursor ion (e.g., m/z 386.1) → Product ion (e.g., m/z 285.1)
 - The specific MRM transitions would need to be optimized for the instrument in use.

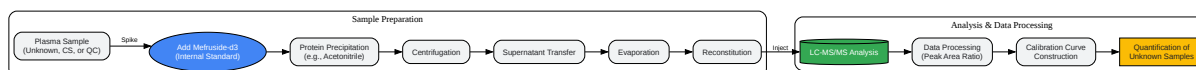
5. Data Analysis

- Integrate the peak areas for both Mefruside and **Mefruside-d3**.

- Calculate the peak area ratio of Mefruside to **Mefruside-d3**.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Mefruside in the QC and unknown samples from the calibration curve.

Workflow Visualization

The following diagram illustrates the bioanalytical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.



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Caption: Bioanalytical workflow for Mefruside quantification using **Mefruside-d3**.

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